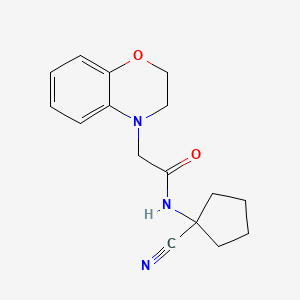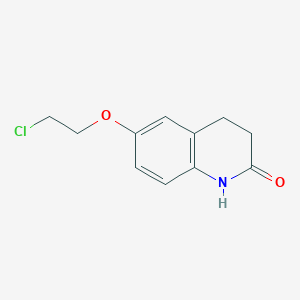
6-(2-Chloroethoxy)-1,2,3,4-tetrahydroquinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-(2-Chloroethoxy)-1,2,3,4-tetrahydroquinolin-2-one” is a complex organic compound. It contains a tetrahydroquinoline ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a 2-chloroethoxy group attached to the 6th carbon of the ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, which is a type of nitrogen-containing heterocyclic compound. Attached to this ring at the 6th position would be a 2-chloroethoxy group .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich nitrogen in the tetrahydroquinoline ring and the electron-withdrawing chloro group in the 2-chloroethoxy group. These groups could potentially participate in various chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular size, and the presence of functional groups (like the 2-chloroethoxy group and the tetrahydroquinoline ring) would influence properties like solubility, melting point, boiling point, and reactivity .
科学的研究の応用
Synthesis of Alkaloids
The compound 6-(2-Chloroethoxy)-1,2,3,4-tetrahydroquinolin-2-one is closely related to tetrahydroquinolines, which are crucial in the synthesis of various alkaloids. A study by Blank & Opatz (2011) demonstrated the use of similar tetrahydroquinolines in the synthesis of benzylisoquinolines and tetrahydroprotoberberines, important for pharmaceutical applications.
Development of Antimalarial Drugs
Compounds similar to this compound have been used in antimalarial research. For instance, Opsenica et al. (2008) reported on the synthesis of chimeric molecules combining tetraoxane and 7-chloro-4-aminoquinoline, showing potent in vitro antimalarial activities (Opsenica et al., 2008).
Antiamebic Activity
A study by Bailey et al. (1979) on derivatives of 1,2,3,4-tetrahydroquinolinol, a similar structure to the compound , showed potent antiamebic effects in an animal model, indicating potential use in treating amebic infections (Bailey et al., 1979).
Chemical Synthesis and Crystal Engineering
Roberts et al. (1996) and Roberts et al. (1997) explored the transformation of quinolines into various other complex structures, which is relevant to the structural manipulation of this compound (Roberts, Álvarez, & Joule, 1996); (Roberts, Joule, Bros, & Álvarez, 1997). Ashmore et al. (2007) studied the inclusion and packing properties of chloro-substituted quinolines, providing insights into molecular interaction and crystal design (Ashmore, Bishop, Craig, & Scudder, 2007).
Pharmacological Applications
The structural similarity of this compound to tetrahydroquinolines suggests its potential in pharmacological applications. Gitto et al. (2007) investigated similar structures as non-competitive AMPA receptor antagonists with anticonvulsant effects (Gitto et al., 2007).
Environmental and Green Chemistry
The synthesis and applications of tetrahydroquinolines, related to this compound, have also been explored in the context of green chemistry. Zhu et al. (2017) demonstrated an eco-friendly synthesis method for tetrahydroquinoline spiro compounds, highlighting the importance of sustainable approaches in chemical synthesis (Zhu, Chen, Xiao, Yu, Wang, & Xiao, 2017).
作用機序
Target of Action
Compounds with similar structures have been used in the synthesis of various bioactive molecules
Mode of Action
The mode of action of “6-(2-Chloroethoxy)-1,2,3,4-tetrahydroquinolin-2-one” is currently unknown due to the lack of specific studies on this compound . The compound’s interaction with its targets and the resulting changes would depend on the specific biological or chemical context in which it is used.
Safety and Hazards
特性
IUPAC Name |
6-(2-chloroethoxy)-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-5-6-15-9-2-3-10-8(7-9)1-4-11(14)13-10/h2-3,7H,1,4-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOSOBUPSAUORJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)OCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B2996742.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2996745.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2996746.png)
![2-(1-(phenylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2996747.png)
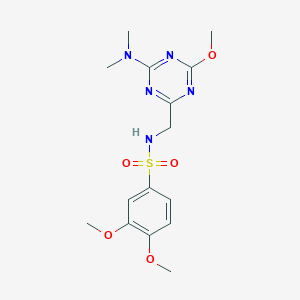
![8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2996749.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2996750.png)
![3-(1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2996751.png)
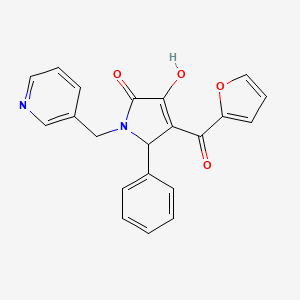
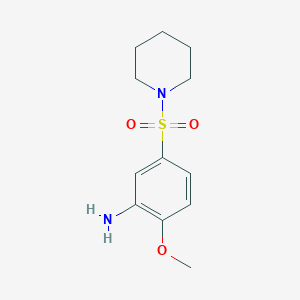
![3-[4-(Prop-2-yn-1-yl)piperazine-1-carbonyl]-1,4-dihydroquinolin-4-one](/img/structure/B2996757.png)

![(5-Fluoro-4-methylpyridin-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2996760.png)
